2-(alpha-D-Mannopyranosyl)-L-tryptophan 2-(alpha-D-Mannopyranosyl)-L-tryptophan 2'-alpha-mannosyl-L-tryptophan is a C-glycosyl compound that is L-tryptophan in which the hydrogen at position 2 on the indole protion has been replaced by an alpha-mannosyl residue. It is a L-tryptophan derivative and a C-glycosyl compound. It derives from an alpha-D-mannose. It is a tautomer of a 2'-alpha-mannosyl-L-tryptophan zwitterion.
Brand Name: Vulcanchem
CAS No.: 180509-18-6
VCID: VC20823103
InChI: InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1
SMILES: C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N
Molecular Formula: C17H22N2O7
Molecular Weight: 366.4 g/mol

2-(alpha-D-Mannopyranosyl)-L-tryptophan

CAS No.: 180509-18-6

Cat. No.: VC20823103

Molecular Formula: C17H22N2O7

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

2-(alpha-D-Mannopyranosyl)-L-tryptophan - 180509-18-6

Specification

Description 2'-alpha-mannosyl-L-tryptophan is a C-glycosyl compound that is L-tryptophan in which the hydrogen at position 2 on the indole protion has been replaced by an alpha-mannosyl residue. It is a L-tryptophan derivative and a C-glycosyl compound. It derives from an alpha-D-mannose. It is a tautomer of a 2'-alpha-mannosyl-L-tryptophan zwitterion.
CAS No. 180509-18-6
Molecular Formula C17H22N2O7
Molecular Weight 366.4 g/mol
IUPAC Name (2S)-2-amino-3-[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid
Standard InChI InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1
Standard InChI Key CPXSBHKDEPPWIX-RAYCSJGISA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N
SMILES C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator